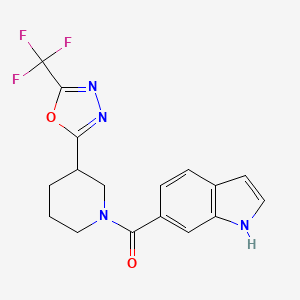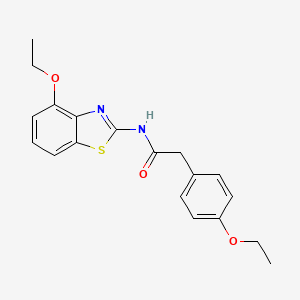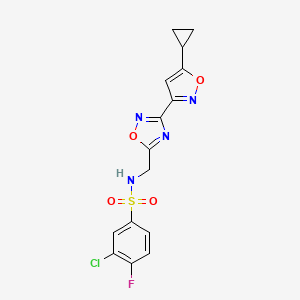
Ácido (Z)-3-yodo-3-fenilacrílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-Iodo-3-phenylacrylic acid is an organic compound characterized by the presence of an iodine atom and a phenyl group attached to an acrylic acid backbone. This compound is notable for its unique structural configuration, where the iodine and phenyl groups are positioned on the same side of the double bond, denoted by the (Z) configuration. This configuration imparts distinct chemical properties and reactivity patterns to the compound.
Aplicaciones Científicas De Investigación
Chemistry: (Z)-3-Iodo-3-phenylacrylic acid is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore the therapeutic potential of (Z)-3-iodo-3-phenylacrylic acid derivatives in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, (Z)-3-iodo-3-phenylacrylic acid is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-iodo-3-phenylacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include phenylacetylene and iodine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst to facilitate the addition of iodine to the phenylacetylene. The reaction is typically conducted in an inert atmosphere to prevent unwanted side reactions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired (Z)-3-iodo-3-phenylacrylic acid in high purity.
Industrial Production Methods: In an industrial setting, the production of (Z)-3-iodo-3-phenylacrylic acid may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-3-Iodo-3-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine group to a hydrogen atom, yielding (Z)-3-phenylacrylic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of (Z)-3-phenylacrylic acid.
Substitution: Formation of substituted acrylic acids with various functional groups.
Mecanismo De Acción
The mechanism of action of (Z)-3-iodo-3-phenylacrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and phenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo chemical transformations also contributes to its diverse range of activities.
Comparación Con Compuestos Similares
(E)-3-Iodo-3-phenylacrylic acid: The (E) isomer has the iodine and phenyl groups on opposite sides of the double bond, resulting in different chemical properties and reactivity.
3-Bromo-3-phenylacrylic acid: Similar structure but with a bromine atom instead of iodine, leading to variations in reactivity and biological activity.
3-Chloro-3-phenylacrylic acid: Contains a chlorine atom, offering different reactivity patterns compared to the iodine-containing compound.
Uniqueness: (Z)-3-Iodo-3-phenylacrylic acid is unique due to its (Z) configuration, which imparts specific stereochemical properties and reactivity. The presence of the iodine atom also enhances its reactivity in substitution and addition reactions, making it a valuable compound in synthetic chemistry and research applications.
Propiedades
IUPAC Name |
(Z)-3-iodo-3-phenylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVUIOWIVXHYHZ-VURMDHGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901060 |
Source


|
| Record name | NoName_112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Phenyl-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}butan-1-one](/img/structure/B2365160.png)
![3-Benzyl-6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2365161.png)
![2-(naphthalen-1-yl)-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide](/img/structure/B2365164.png)

![N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2365170.png)


![4-methoxy-6-oxo-1-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2365174.png)
